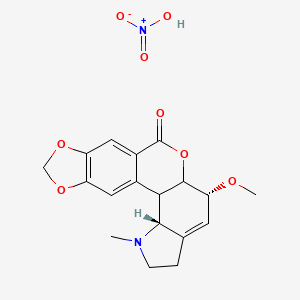

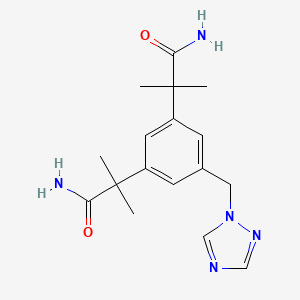

1-(3-Chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BPR1K871 is a potent and selective FLT3/AURKA inhibitor with IC50 = 19/22 nM. BPR1K871 showed potent anti-proliferative activities in MOLM-13 and MV4-11 AML cells (EC50 ~ 5 nM). Moreover, kinase profiling and cell-line profiling revealed BPR1K871 to be a potential multi-kinase inhibitor. Functional studies using western blot and DNA content analysis in MV4-11 and HCT-116 cell lines revealed FLT3 and AURKA/B target modulation inside the cells. In vivo efficacy in AML xenograft models (MOLM-13 and MV4-11), as well as in solid tumor models (COLO205 and Mia-PaCa2), led to the selection of BPR1K871 as a preclinical development candidate for anti-cancer therapy. Further detailed studies could help to investigate the full potential of BPR1K871 as a multi-kinase inhibitor.

科学的研究の応用

Scientific Research Applications of "1-(3-Chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea"

Plant Growth Regulation

The compound has been associated with applications in agriculture, specifically as a plant growth regulator. This application is based on the biological activity tests of certain derivatives, which have shown promising results in regulating plant growth (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Antitumor and Antioxidant Activities

Derivatives of the compound have been synthesized and studied for their biological activities, including antitumor and antioxidant properties. Some derivatives exhibited promising antitumor activities, making them potential candidates for further investigation in cancer treatment. Moreover, the compound's derivatives with selenourea functionality and halogen groups have shown potent antioxidant activity, suggesting potential therapeutic applications (S. Ling, Zhou Xin, Jin-Qing Zhong, & Fang Jian‐xin, 2008; M. V. Bhaskara Reddy, D. Srinivasulu, K. Peddanna, C. Apparao, & P. Ramesh, 2015).

Antimicrobial and Antibacterial Activities

Studies have also revealed the antimicrobial and antibacterial potential of certain derivatives of the compound. These derivatives were tested against various bacterial strains and showed promising results, indicating potential for use in combating bacterial infections. Additionally, some derivatives demonstrated significant antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial effectiveness (K. Sujatha, Shilpa, & R. Gani, 2019; N. Patel, J. Patel, & V. Patel, 2010; E. Rajanarendar, M. N. Reddy, K. Murthy, K. G. Reddy, S. Raju, M. Srinivas, B. Praveen, & M. Rao, 2010).

Corrosion Inhibition

Interestingly, certain urea derivatives of the compound have been studied for their corrosion inhibition performance, particularly for mild steel in acidic environments. These studies indicated that the compounds could effectively inhibit corrosion, making them potential candidates for use in industrial applications to protect metal surfaces from corrosive damage (B. Mistry, N. Patel, Mayank J. Patel, & S. Jauhari, 2011).

特性

製品名 |

1-(3-Chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea |

|---|---|

分子式 |

C25H28ClN7O2S |

分子量 |

526.056 |

外観 |

Solid powder |

同義語 |

BPR1K871; BPR1K-871; BPR1K 871.; 1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

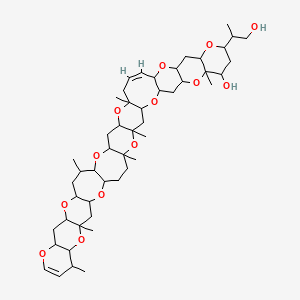

![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B1149842.png)

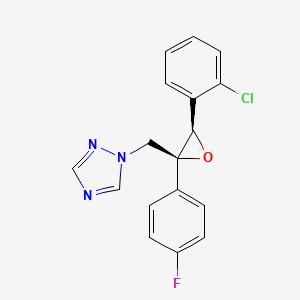

![(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)